![molecular formula C14H10ClN3O4 B5711628 N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide, also known as N-(2-chloro-5-nitrophenyl)-2-(N,N-dimethylamino)acetamide (CNCDA), is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CNCDA is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CNCDA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylase, a protein involved in gene expression.
Biochemical and Physiological Effects:
CNCDA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CNCDA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, CNCDA has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNCDA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer, antifungal, and antibacterial properties. However, CNCDA also has some limitations. It is highly toxic and requires careful handling. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on CNCDA. One area of interest is the development of novel CNCDA derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying CNCDA's anticancer, antifungal, and antibacterial properties. Finally, further research is needed to optimize CNCDA's use in lab experiments and to explore its potential applications in clinical settings.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CNCDA has been found to exhibit potent anticancer, antifungal, and antibacterial properties, and has several advantages for lab experiments. However, CNCDA also has some limitations, and further research is needed to optimize its use and explore its potential applications in clinical settings.
Métodos De Síntesis
CNCDA can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N,N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamidedimethylglycine methyl ester in the presence of thionyl chloride. The resulting intermediate is then treated with N,N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamidedimethylformamide dimethyl acetal and ammonium carbonate to yield CNCDA.
Aplicaciones Científicas De Investigación
CNCDA has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. CNCDA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-6-5-8(18(21)22)7-10(11)14(20)17-12-4-2-1-3-9(12)13(16)19/h1-7H,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICSUSJYZHKMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-chloro-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)
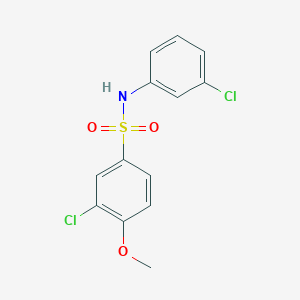
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
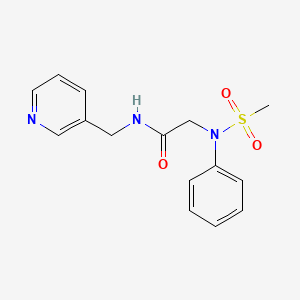
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)
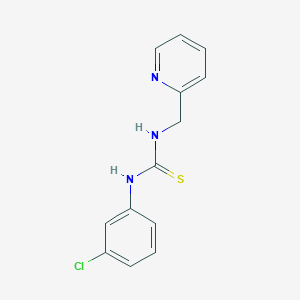
![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
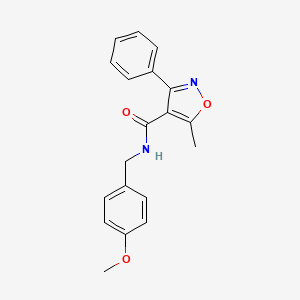
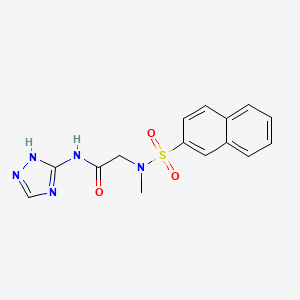
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
